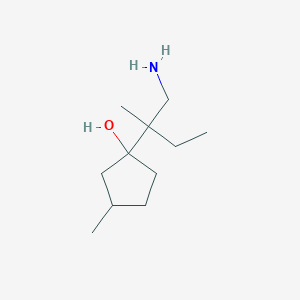
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol is an organic compound with a complex structure that includes both cyclopentane and amino alcohol functionalities
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol typically involves multi-step organic reactions. One common approach is to start with the cyclopentane ring and introduce the amino and alcohol groups through a series of substitution and addition reactions. Specific reagents and catalysts, such as palladium or platinum, may be used to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the amino group or convert the alcohol to a hydrocarbon using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, acids, or bases
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons.
科学研究应用
1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
- 1-(1-Amino-2-methylbutan-2-yl)cyclobutan-1-ol
- 1-(1-Amino-2-methylbutan-2-yl)-2-methylcyclobutan-1-ol
Comparison: Compared to similar compounds, 1-(1-Amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol may exhibit unique properties due to the presence of the cyclopentane ring and the specific positioning of the amino and alcohol groups
属性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC 名称 |
1-(1-amino-2-methylbutan-2-yl)-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-4-10(3,8-12)11(13)6-5-9(2)7-11/h9,13H,4-8,12H2,1-3H3 |
InChI 键 |
QPINGJCXYJCPDK-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CN)C1(CCC(C1)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(Aminomethyl)-5,7-dimethyl-1H,2H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B13164516.png)
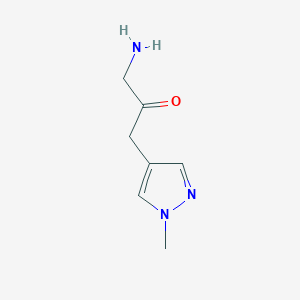

![Tert-butyl 2-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13164534.png)

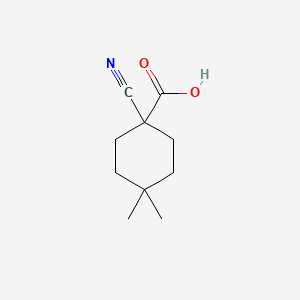
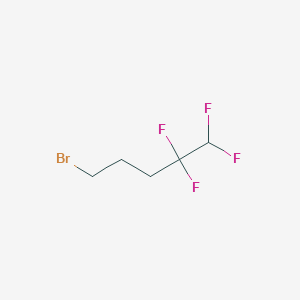


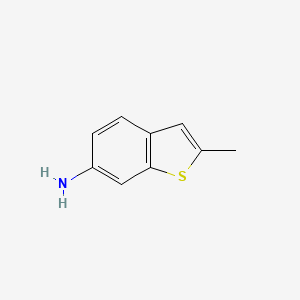
![Bicyclo[3.1.0]hexane-2-sulfonamide](/img/structure/B13164575.png)
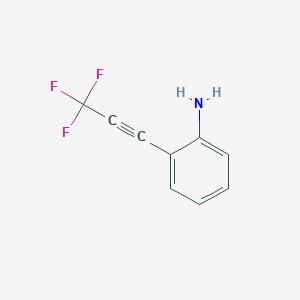
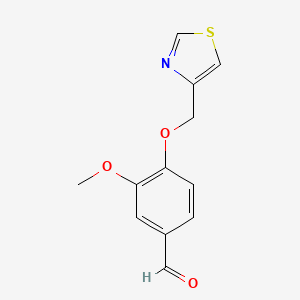
![Methyl 2-[4-(3-methoxyphenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13164603.png)
